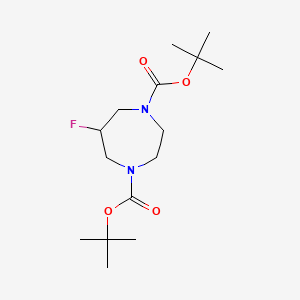

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazepane derivatives often involves intricate steps to ensure the introduction of functional groups at specific positions on the ring. For example, a practical synthesis approach for a similar diazepane derivative was developed for multikilogram production, utilizing intramolecular cyclization techniques starting from commercially available alcohols (Gomi et al., 2012). Such methodologies highlight the complexity and creativity required in organic synthesis to achieve desired structures and functionalities.

Molecular Structure Analysis

Diazepine derivatives exhibit interesting molecular structures that can be significantly affected by substituents. For instance, studies on porphyrazines with annulated diazepine rings have shown that solvent effects can drastically influence spectral properties, indicating a strong interaction between molecular structure and environmental factors (Tarakanov et al., 2011). These insights are crucial for understanding how molecular structure impacts the chemical and physical properties of diazepane derivatives.

Chemical Reactions and Properties

Fluorinated compounds, including those with diazepane structures, participate in various chemical reactions that can be leveraged for synthetic and application purposes. For example, fluoromethyl sulfones have been identified as versatile fluoromethylidene synthons for the synthesis of monofluoroalkenes, demonstrating the potential for creating a wide range of fluorinated products with specific properties (Zhu et al., 2010).

Physical Properties Analysis

The physical properties of diazepane derivatives and related compounds can be profoundly influenced by their molecular structure. For instance, the crystal and molecular structure of certain Schiff base compounds, synthesized from diazepane derivatives, revealed stabilization through intramolecular hydrogen bonding, which has implications for their solubility, stability, and reactivity (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of diazepane derivatives, including reactivity and stability, are central to their potential applications. For example, the synthesis and characterization of monofluorinated cyclopropanecarboxylates reveal insights into the reactivity of fluorinated compounds, which is crucial for developing novel organic reactions and materials (Haufe et al., 2002).

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

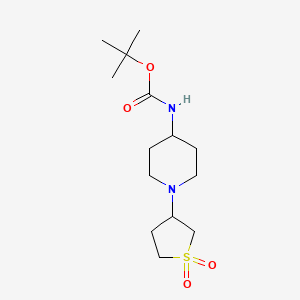

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate and related compounds have been extensively studied in the context of chemical synthesis. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, was established for multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available precursors (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Photophysical Properties and Catalysis

Studies on photophysical properties and catalysis have been conducted on derivatives of 1,4-diazepane. For example, 5,7-Di(4-tert-butylphenyl)-6H-1,4-diazepine-2,3-dicarbonitrile was used in template cyclotetramerization, leading to the formation of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. This complex exhibited unique solvent effects on its UV-Vis and 1H NMR spectral properties, indicating potential applications in photophysical and catalysis research (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions involving this compound derivatives have been explored, such as the production of monofluorinated cyclopropanecarboxylates. These reactions have significance in synthesizing structurally complex and functionally diverse molecules, which can be useful in drug development and other areas of chemical research (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).

Chemoselective Hydroxylation

Chemoselective hydroxylation of hydrocarbons using non-heme micro-oxo-bridged diiron(III) catalysts with this compound derivatives has been studied, showcasing potential applications in fine chemical synthesis and industrial processes. This process demonstrates the compound's utility in facilitating selective oxidation reactions under mild conditions (Mayilmurugan, Stoeckli-Evans, Suresh, & Palaniandavar, 2009).

Propriétés

IUPAC Name |

ditert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLXPPSNCJWXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)